molecular formula C20H15N3O2S B6559789 methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate CAS No. 1021230-23-8

methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate

Cat. No.: B6559789
CAS No.: 1021230-23-8
M. Wt: 361.4 g/mol
InChI Key: PQFWPGCHYWXABD-FOWTUZBSSA-N
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Description

Methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a complex organic compound featuring a thiazole ring, a cyano group, and a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-phenyl-1,3-thiazole-2-carboxylic acid and 4-aminobenzoic acid methyl ester.

  • Reaction Steps:

    • The carboxylic acid group of 4-phenyl-1,3-thiazole-2-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.

    • The acid chloride is then reacted with 4-aminobenzoic acid methyl ester in the presence of a base such as triethylamine to form the amide bond.

    • The cyano group is introduced through a cyanoethylation reaction using reagents like acrylonitrile.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches to ensure quality control and consistency.

  • Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the cyano group to a primary amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophiles like bromine or nucleophiles like ammonia.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted thiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The thiazole ring can bind to metal ions, influencing enzyme activity, while the cyano group can interact with nucleophilic sites on biological molecules. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole-based compounds with varying substituents.

  • Cyano Compounds: Compounds containing cyano groups in different positions.

  • Benzene Derivatives: Compounds with benzene rings substituted with various functional groups.

Uniqueness: Methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-20(24)15-7-9-17(10-8-15)22-12-16(11-21)19-23-18(13-26-19)14-5-3-2-4-6-14/h2-10,12-13,22H,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFWPGCHYWXABD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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